molecular formula C18H19ClFNOS2 B4020508 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide

Cat. No. B4020508
M. Wt: 383.9 g/mol
InChI Key: HDVLKPKZUMCSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the fluid and electrolyte balance in various organs, including the lungs, pancreas, and intestines. CFTR mutations can cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Mechanism of Action

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide binds to the cytoplasmic side of the CFTR protein and inhibits its function as a chloride ion channel. The exact mechanism of inhibition is not fully understood, but it is thought to involve the disruption of CFTR conformational changes that are necessary for chloride ion transport. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and physiological effects:
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has been shown to have several biochemical and physiological effects in various tissues and organs. In airway epithelial cells, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide inhibits CFTR-mediated chloride secretion and reduces the volume of airway surface liquid, which can lead to mucus accumulation and airway obstruction. In pancreatic duct cells, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide inhibits CFTR-mediated bicarbonate secretion, which can lead to pancreatic insufficiency and malabsorption. In intestinal cells, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide inhibits CFTR-mediated chloride secretion and reduces the fluidity of intestinal contents, which can lead to constipation and intestinal obstruction.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has several advantages as a tool for studying CFTR function and regulation. It is a specific inhibitor of CFTR, meaning that it does not affect other ion channels or transporters. It is also a reversible inhibitor, allowing for the modulation of CFTR activity over time. However, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has some limitations as well. It has been shown to have off-target effects on other proteins, such as the ATP-sensitive potassium channel. It also has limited solubility in water, which can make it difficult to use in some experimental systems.

Future Directions

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has potential applications beyond the study of CFTR function and regulation. It has been shown to have anti-inflammatory effects in airway epithelial cells, suggesting that it may be useful in the treatment of airway inflammation in CF and other respiratory diseases. It has also been shown to have antitumor effects in pancreatic cancer cells, suggesting that it may be useful in the treatment of pancreatic cancer. Future research directions could include the development of more potent and specific CFTR inhibitors, the investigation of the off-target effects of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide, and the exploration of the potential therapeutic applications of CFTR inhibitors in various diseases.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(phenylthio)propanamide has also been used to investigate the role of CFTR in other physiological processes, such as fluid secretion in the eye and sweat gland.

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNOS2/c1-13(24-14-6-3-2-4-7-14)18(22)21-10-11-23-12-15-16(19)8-5-9-17(15)20/h2-9,13H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVLKPKZUMCSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSCC1=C(C=CC=C1Cl)F)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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